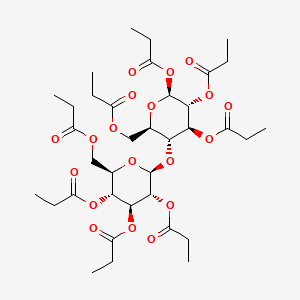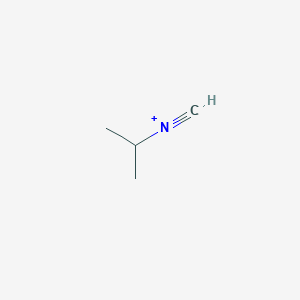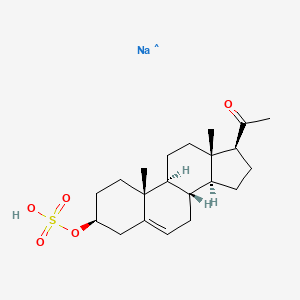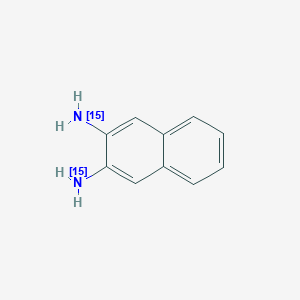![molecular formula C30H43N5O8 B12060738 ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate CAS No. 1609584-73-7](/img/structure/B12060738.png)
ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes multiple ethoxy and azido groups, makes it a subject of interest for researchers exploring new synthetic pathways and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate involves several steps:
Formation of the Azido Intermediate: The initial step involves the preparation of 2-[2-(2-azidoethoxy)ethoxy]ethanol.
Coupling with Amino Group: The azido intermediate is then coupled with an amino group to form 2-[2-(2-azidoethoxy)ethoxy]ethylamine.
Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors.
Final Coupling and Esterification: The final step involves coupling the azido-amine intermediate with the quinoline core, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido groups, which can be converted to amines or other functional groups under appropriate conditions.
Reduction: Reduction of the azido groups can yield primary amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the azido groups can be used for bioorthogonal labeling, allowing for the tracking of biomolecules in living systems. This is particularly useful in studying protein interactions and cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. The quinoline core is a common motif in many pharmaceuticals, and modifications of this structure can lead to new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials, such as polymers with specific properties. Its multiple functional groups allow for the creation of materials with tailored characteristics.
作用机制
The mechanism of action of ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate involves its interaction with specific molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
2-[2-(2-azidoethoxy)ethoxy]ethanol: A simpler compound with similar azido and ethoxy groups, used in similar applications.
Quinoline Derivatives: Compounds with the quinoline core, used in various pharmaceuticals.
Polyethylene Glycol (PEG) Derivatives: Compounds with multiple ethoxy groups, used in drug delivery and material science.
Uniqueness
What sets ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate apart is its combination of a quinoline core with multiple azido and ethoxy groups. This unique structure provides a versatile platform for chemical modifications and applications in various fields.
属性
CAS 编号 |
1609584-73-7 |
|---|---|
分子式 |
C30H43N5O8 |
分子量 |
601.7 g/mol |
IUPAC 名称 |
ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C30H43N5O8/c1-5-42-28(37)24-18-22-17-23-21(2)20-30(3,4)35(25(23)19-26(22)43-29(24)38)10-6-7-27(36)32-8-11-39-13-15-41-16-14-40-12-9-33-34-31/h17-19,21H,5-16,20H2,1-4H3,(H,32,36) |
InChI 键 |
RSOCGOAHHWBJFE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


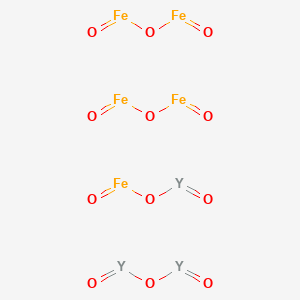
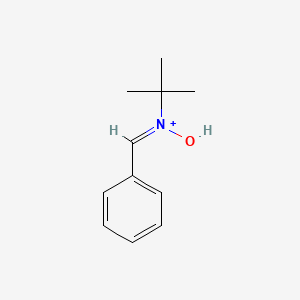

![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
